Cas no 2228511-31-5 (tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate)

Tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate is a specialized carbamate derivative featuring a benzimidazole core, which is of significant interest in medicinal and synthetic chemistry. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions, making it valuable in multi-step synthesis. The presence of the N-methyl and carbonyl functionalities offers versatility for further functionalization, particularly in peptide and heterocyclic chemistry. Its structural complexity enables applications in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. The compound’s well-defined reactivity and compatibility with standard synthetic protocols underscore its utility as an intermediate in pharmaceutical research.
tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate structure
2228511-31-5 structure
商品名:tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate
CAS番号:2228511-31-5
MF:C15H19N3O3
メガワット:289.329663515091
CID:6502853
PubChem ID:165946514

tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate
    • 2228511-31-5
    • tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
    • EN300-1886765
    • インチ: 1S/C15H19N3O3/c1-15(2,3)21-14(20)18(4)13(8-19)10-5-6-11-12(7-10)17-9-16-11/h5-9,13H,1-4H3,(H,16,17)
    • InChIKey: CEQLELOHHXJHHK-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C)C(C=O)C1=CC=C2C(=C1)NC=N2)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 289.14264148g/mol
  • どういたいしつりょう: 289.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 394
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 75.3Ų

tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1886765-0.25g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
0.25g
$1170.0 2023-09-18
Enamine
EN300-1886765-0.05g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
0.05g
$1068.0 2023-09-18
Enamine
EN300-1886765-10g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
10g
$5467.0 2023-09-18
Enamine
EN300-1886765-5.0g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
5g
$3687.0 2023-05-24
Enamine
EN300-1886765-2.5g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
2.5g
$2492.0 2023-09-18
Enamine
EN300-1886765-10.0g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
10g
$5467.0 2023-05-24
Enamine
EN300-1886765-0.5g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
0.5g
$1221.0 2023-09-18
Enamine
EN300-1886765-5g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
5g
$3687.0 2023-09-18
Enamine
EN300-1886765-1g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
1g
$1272.0 2023-09-18
Enamine
EN300-1886765-1.0g
tert-butyl N-[1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl]-N-methylcarbamate
2228511-31-5
1g
$1272.0 2023-05-24

tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate 関連文献

tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamateに関する追加情報

tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate: A Comprehensive Overview

The compound tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate, with the CAS number 2228511-31-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is notable for its unique structural features and its potential applications in drug development and advanced materials. The molecule incorporates a benzodiazole moiety, which is a heterocyclic aromatic system known for its stability and versatile reactivity. The presence of the tert-butyl group adds steric bulk, while the N-methylcarbamate functionality introduces additional chemical complexity and reactivity.

The synthesis of this compound typically involves a multi-step process that leverages modern organic synthetic techniques. Researchers often employ methods such as nucleophilic substitution, condensation reactions, and catalytic coupling to assemble the molecule. The use of transition metal catalysts, particularly in cross-coupling reactions, has been pivotal in achieving high yields and purity. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making the synthesis of this compound more accessible for large-scale production.

The structural complexity of this compound makes it an excellent candidate for exploring various chemical transformations. For instance, the benzodiazole ring can undergo functionalization at specific positions to introduce additional substituents, thereby tailoring the molecule's properties for specific applications. This flexibility has led to its use as a building block in constructing more complex molecules with potential pharmacological activity. Recent studies have highlighted its role in the development of novel anti-inflammatory agents and as a precursor for bioactive compounds.

In terms of applications, this compound has shown promise in the field of drug delivery systems. Its ability to form stable complexes with certain biomolecules makes it a valuable component in designing targeted drug delivery vehicles. Additionally, its compatibility with various polymer matrices has been explored for use in advanced materials such as biodegradable polymers and stimuli-responsive materials. These applications underscore the versatility of this compound across multiple disciplines.

The latest research on this compound has focused on its electronic properties and potential uses in optoelectronic devices. The benzodiazole moiety contributes to the molecule's aromaticity and conjugation, which are critical for applications in organic electronics. Studies have demonstrated that derivatives of this compound can exhibit desirable electronic characteristics, such as high electron mobility and stability under ambient conditions. These findings have opened new avenues for its use in organic light-emitting diodes (OLEDs) and other electronic devices.

In conclusion, tert-butyl N-1-(1H-1,3-benzodiazol-5-yl)-2-oxoethyl-N-methylcarbamate is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in future innovations. As research continues to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow further.

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